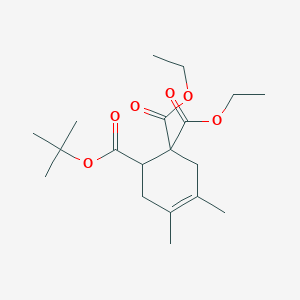
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate, also known as t-Boc-diethyl-dimethyl-cyclohexane-1,1,2-tricarboxylate, is a type of organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of about 48°C. This compound has been used in a range of scientific studies, including those related to the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals.
科学研究应用
T-Boc-diethyl-dimethyl-cyclohexane-1,1,2-tricarboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers for use in medical devices, such as drug delivery systems, and for the production of polymeric films for use in food packaging. In addition, it has been used in the synthesis of pharmaceuticals for the treatment of various diseases, including cancer and Alzheimer’s disease.
作用机制
The mechanism of action of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate is not completely understood. However, it is believed that the compound acts as a proton donor, which can be used to catalyze a variety of chemical reactions. Additionally, it is thought to be able to form hydrogen bonds with other molecules, which can facilitate the transfer of electrons and the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate are not fully understood. However, it is believed to have some effect on the metabolism of proteins and carbohydrates, as well as on the production of hormones. Additionally, it is thought to have some effect on the synthesis of fatty acids and on the production of energy.
实验室实验的优点和局限性
The main advantage of using 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate in laboratory experiments is that it is a relatively stable compound that is readily available and easy to use. Additionally, it can be used as a proton donor in a variety of chemical reactions, and it can form hydrogen bonds with other molecules, which can facilitate the transfer of electrons and the formation of new chemical bonds.
The main limitation of using 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate in laboratory experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood. Additionally, it is not known whether the compound is safe for use in humans or animals.
未来方向
For research on 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to determine the safety of the compound for use in humans and animals. Additionally, further research could be conducted to explore the potential use of the compound in the synthesis of polymers, the development of new catalysts, and the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of materials for use in medical devices, such as drug delivery systems, and for the production of polymeric films for use in food packaging.
合成方法
The synthesis of 2-(Tert-butyl) 1,1-diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylatel-dimethyl-cyclohexane-1,1,2-tricarboxylate is typically achieved through a reaction between the corresponding tert-butyl ester of the cyclohexane-1,1,2-tricarboxylic acid and diethyl 4,5-dimethyl-4-cyclohexene-1,1,2-tricarboxylate in the presence of an acid catalyst. The reaction is typically conducted at room temperature and is generally complete after a few hours.
属性
IUPAC Name |
2-O-tert-butyl 1-O,1-O'-diethyl 4,5-dimethylcyclohex-4-ene-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6/c1-8-23-16(21)19(17(22)24-9-2)11-13(4)12(3)10-14(19)15(20)25-18(5,6)7/h14H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDJJGEVIECOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(CC1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Hydrazinothioxomethyl)amino]phenol](/img/structure/B2911259.png)
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)
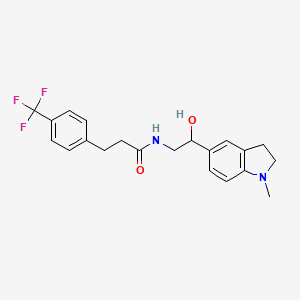
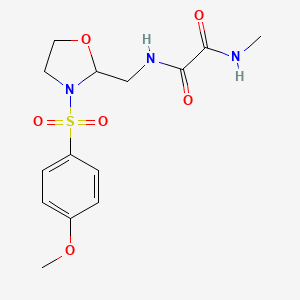
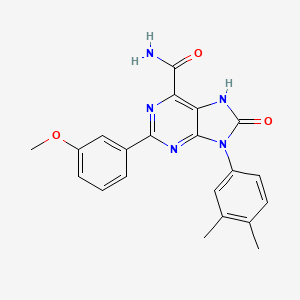

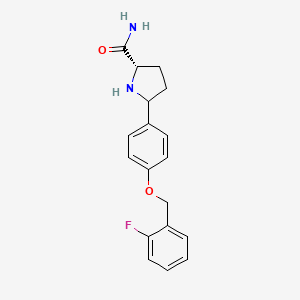
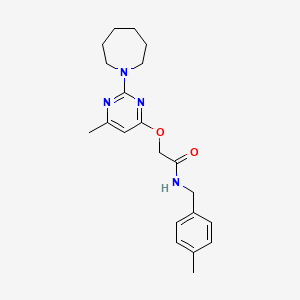
![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)
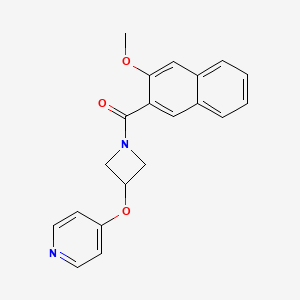


![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)